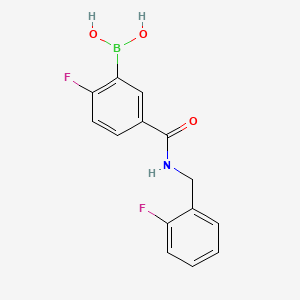![molecular formula C13H15BrClNO3 B12843136 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine is a chemical compound with the molecular formula C13H15BrClNO3 and a molecular weight of 348.62 g/mol . This compound is characterized by the presence of bromine, chlorine, and a benzo[1,4]oxazine ring structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[1,4]oxazine derivative.
Bromination and Chlorination:
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the oxazine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and other atoms in the ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzo[1,4]oxazine derivatives with different aryl or alkyl groups.
Scientific Research Applications
4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar benzo ring structure with halogen substitutions.
Other Benzo[1,4]oxazine Derivatives: Compounds with different substituents on the benzo[1,4]oxazine ring, such as 4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and Boc-protected nitrogen, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H15BrClNO3 |
|---|---|
Molecular Weight |
348.62 g/mol |
IUPAC Name |
tert-butyl 8-bromo-6-chloro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C13H15BrClNO3/c1-13(2,3)19-12(17)16-4-5-18-11-9(14)6-8(15)7-10(11)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
QYEBJXKAUCGPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


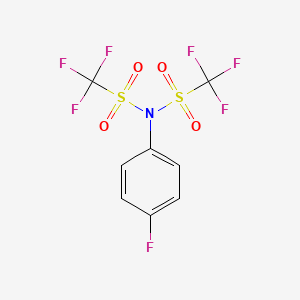
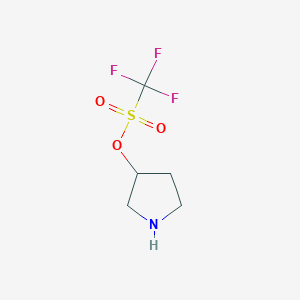
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
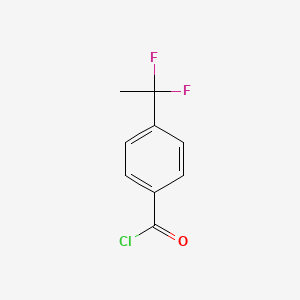
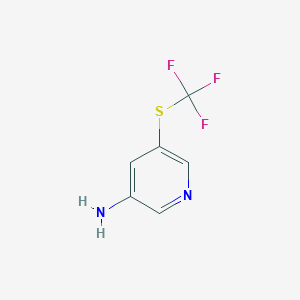
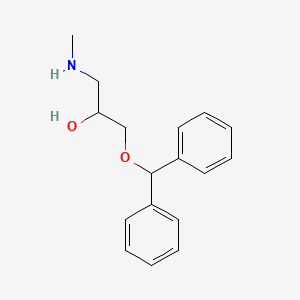

![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
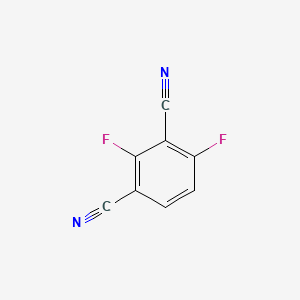
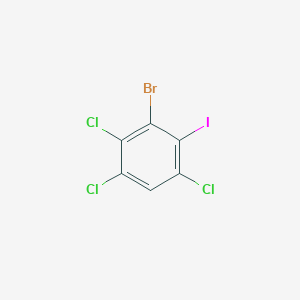
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
